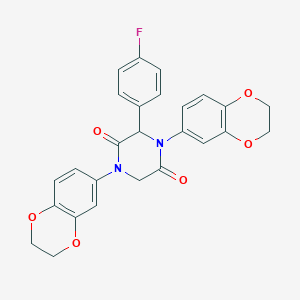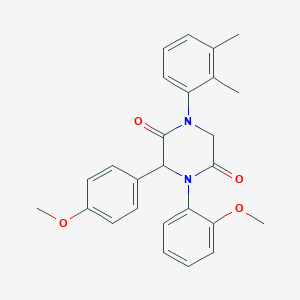
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of various types of brain tumors, including glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. It is a prodrug that is converted to its active form, a methylating agent, in the body. Temozolomide is an important drug in the field of oncology, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
Temozolomide is a prodrug that is converted to its active form, a methylating agent, in the body. The active form of the drug causes DNA damage by adding methyl groups to the O6 position of guanine. This leads to the formation of O6-methylguanine, which can cause the DNA to break down and the cell to die.
Biochemical and Physiological Effects
Temozolomide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and increase the sensitivity of cancer cells to radiation therapy. Temozolomide has also been shown to have immunomodulatory effects, which may contribute to its efficacy in the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Temozolomide has a number of advantages and limitations for use in lab experiments. Its efficacy in the treatment of brain tumors has been extensively studied, and it has been shown to be effective in prolonging survival in patients with glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. However, Temozolomide has limitations in terms of its toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Temozolomide. One area of research is the development of new formulations and delivery methods for the drug, which may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to Temozolomide, which may allow for more personalized treatment approaches. Finally, there is ongoing research on the use of Temozolomide in combination with other drugs and therapies, which may improve its efficacy in the treatment of brain tumors.
Métodos De Síntesis
Temozolomide is synthesized through a multi-step process involving the reaction of 3,4-dihydroxybenzoic acid with N,N'-dimethylformamide dimethyl acetal, followed by the addition of 2-methoxyphenyl magnesium bromide. The resulting intermediate is then treated with 2,3-dimethylphenyl isocyanate and 4-methoxyphenyl isocyanate to yield Temozolomide.
Aplicaciones Científicas De Investigación
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors. It has been shown to be effective in prolonging survival in patients with glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. Temozolomide is also being studied in combination with other drugs and therapies to improve its efficacy.
Propiedades
Fórmula molecular |
C26H26N2O4 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O4/c1-17-8-7-10-21(18(17)2)27-16-24(29)28(22-9-5-6-11-23(22)32-4)25(26(27)30)19-12-14-20(31-3)15-13-19/h5-15,25H,16H2,1-4H3 |
Clave InChI |
FMDRMSXFPVWPNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
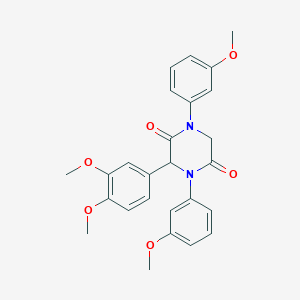
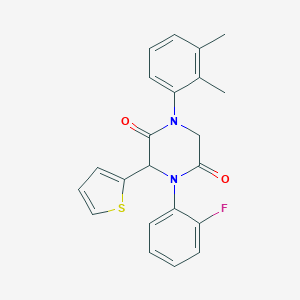
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
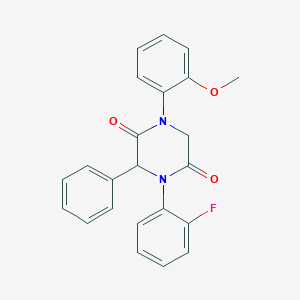
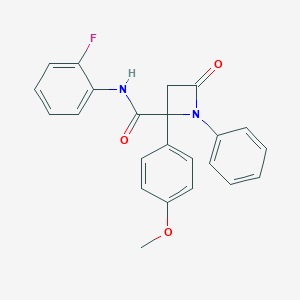
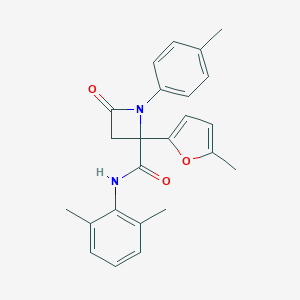
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

